Phosphorous acid--2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1/3)
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Overview
Description
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) is a fluorinated organic compound with the molecular formula C7H5F12O4P. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) typically involves the reaction of 1-Heptanol with phosphorus trichloride in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the heptanol molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation and recrystallization techniques to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups replacing fluorine atoms.
Scientific Research Applications
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form stable complexes with proteins and other biomolecules, influencing their structure and function. The pathways involved include modulation of enzyme activity and alteration of membrane properties.
Comparison with Similar Compounds
- 1-Heptanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoro-
- 1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-
- 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol
Uniqueness: 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) is unique due to its specific fluorination pattern and the presence of a phosphite group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
65611-18-9 |
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Molecular Formula |
C21H15F36O6P |
Molecular Weight |
1078.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphorous acid |
InChI |
InChI=1S/3C7H4F12O.H3O3P/c3*8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-4(2)3/h3*2,20H,1H2;1-3H |
InChI Key |
QQOVHYWKBSMWAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(O)O |
Origin of Product |
United States |
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